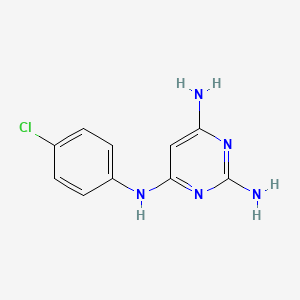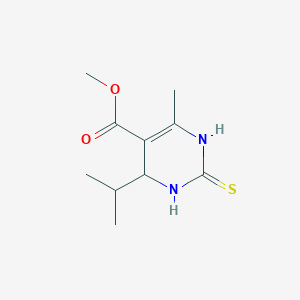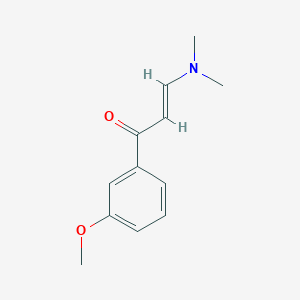
(2E)-3-(dimethylamino)-1-(3-methoxyphenyl)prop-2-en-1-one
Vue d'ensemble
Description
(2E)-3-(Dimethylamino)-1-(3-methoxyphenyl)prop-2-en-1-one, also known as DMAMP, is a synthetic compound that is a derivative of the naturally occurring substance, propan-2-one. It is a colorless and odorless solid with a melting point of about 70°C and a boiling point of about 160°C. DMAMP has been studied extensively for its potential applications in various scientific fields, including medicinal chemistry, organic synthesis, and biochemistry.
Applications De Recherche Scientifique
Chemotherapeutics in Breast Cancer : A study by Singh et al. (2016) synthesized new Ru(II) DMSO complexes with substituted chalcone ligands, including a variant related to the compound . These complexes showed significant anti-breast cancer activity, indicated by cytotoxicity and other cellular effects in breast cancer cell lines (Singh et al., 2016).
Optical Properties and Physicochemical Investigations : Khan et al. (2016) conducted a study on a compound structurally similar to the one , exploring its electronic absorption and fluorescence spectra. This research highlighted the potential use of such compounds in determining the critical micelle concentration of various substances (Khan et al., 2016).
Synthesis of Heterocyclic Systems : Selič et al. (1997) utilized a compound analogous to the specified one in the preparation of various heterocyclic systems, demonstrating its versatility in organic synthesis (Selič et al., 1997).
Solubility Studies : A study by Song et al. (2019) measured the solubility of a related compound in various solvents, providing crucial data for its application in different chemical environments (Song et al., 2019).
Hydrogen Bonding Properties : Pleier et al. (2003) investigated the intra- and intermolecular hydrogen bonds formed by compounds including 1-aryl-3-(dimethylamino)prop-2-en-1-ones, highlighting their capability as proton acceptors due to their electron-donating effects (Pleier et al., 2003).
- Applications in Synthesis of Chromones**: Panja et al. (2010) researched the reaction of a compound similar to the one with various bromides, leading to the production of chromones, homoisoflavones, and bischromones. This study showcases the compound's utility in synthesizing a diverse range of chemical structures (Panja et al., 2010).
Crystallography and Molecular Interactions : Yathirajan et al. (2007) conducted a study on a structurally related compound, analyzing its crystal structure and molecular interactions. This research provides insights into the geometric and intermolecular aspects of such compounds (Yathirajan et al., 2007).
Nonlinear Optical Properties : Henari and Asiri (2011) explored the nonlinear refractive index and absorption of similar compounds. Their research contributes to understanding these materials' potential in optical devices and limiting applications (Henari & Asiri, 2011).
Antioxidant Activity : Sulpizio et al. (2016) synthesized and characterized 2'-aminochalcone derivatives, including those structurally similar to the compound , to assess their antioxidant activity. This study indicates the potential use of these compounds in biological applications due to their free radical scavenging abilities (Sulpizio et al., 2016).
Catalytic Applications in Arylation : Cheng et al. (2009) found that a compound similar to the one is an excellent ligand for copper-catalyzed N-arylation of azoles and amides, demonstrating its role in facilitating complex chemical reactions (Cheng et al., 2009).
Propriétés
IUPAC Name |
(E)-3-(dimethylamino)-1-(3-methoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-13(2)8-7-12(14)10-5-4-6-11(9-10)15-3/h4-9H,1-3H3/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBMMITATXZJWDG-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC(=CC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C(=O)C1=CC(=CC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(dimethylamino)-1-(3-methoxyphenyl)prop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(3-hydroxypropyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1642512.png)
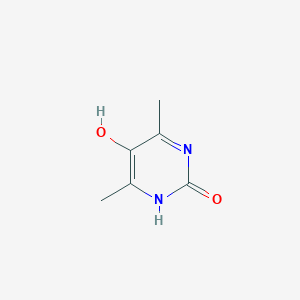


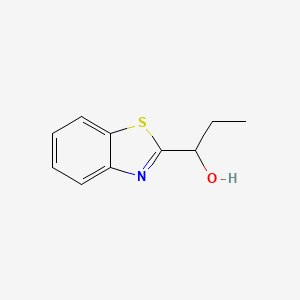


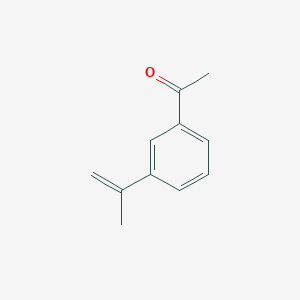
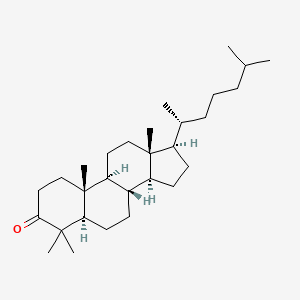
![2-Isopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine](/img/structure/B1642560.png)

